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molecular formula C9H9BrO2 B2718248 5-Bromo-2,4-dimethylbenzoic acid CAS No. 842136-27-0

5-Bromo-2,4-dimethylbenzoic acid

Cat. No. B2718248
M. Wt: 229.073
InChI Key: GQDYGQDSEFKPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376422B2

Procedure details

To the stirred solution of NaOH (60 g) in water (1152 ml) was added bromine (36 ml) dropwise at 0° C. and stirred the reaction mixture for 45 min. at same temperature. 2,4-dimethylbenzoic acid (12 g, 79.9 mmol) was added in above reaction mixture at 0° C. portion wise and stirred the reaction at room temperature for 3 h. After completion of reaction of reaction (TLC) reaction mixture was acidified using conc. HCl, solid was filtered through Buchner funnel and wash with water and dried to afford the desired compound (12 g, 65%) which was used without further purification.
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
1152 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3]Br.[CH3:5][C:6]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].Cl>O>[Br:3][C:12]1[C:13]([CH3:15])=[CH:14][C:6]([CH3:5])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1152 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred the reaction mixture for 45 min. at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction of reaction (TLC) reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Buchner funnel
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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